molecular formula C9H8N4O3S B1331425 5-((4-Nitrophenoxy)methyl)-1,3,4-thiadiazol-2-amine CAS No. 331818-28-1

5-((4-Nitrophenoxy)methyl)-1,3,4-thiadiazol-2-amine

Cat. No. B1331425
M. Wt: 252.25 g/mol
InChI Key: PBNXPSIRMVBKQH-UHFFFAOYSA-N
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Description

The compound "5-((4-Nitrophenoxy)methyl)-1,3,4-thiadiazol-2-amine" is a derivative of 1,3,4-thiadiazole, which is a heterocyclic compound containing both nitrogen and sulfur atoms within a five-membered ring structure. This class of compounds is known for its diverse range of biological activities and applications in medicinal chemistry.

Synthesis Analysis

The synthesis of related 1,3,4-thiadiazole derivatives often involves the reaction of appropriate precursors under conditions that promote the formation of the thiadiazole ring. For instance, the synthesis of 5-(4-isopropoxyphenyl)-N-phenyl-1,3,4-thiadiazol-2-amine was achieved by reacting N-phenylhydrazinecarbothioamide with 4-isopropoxybenzoic acid in the presence of phosphorus oxychloride . Similarly, the synthesis of 5-(5-nitrofuran-2-yl)-and 5-(5-nitrothiophen-2-yl)-1,3,4-thiadiazole-2-amines involved the use of acyclic amines at the C-2 position of the thiadiazole ring .

Molecular Structure Analysis

The molecular structure of 1,3,4-thiadiazole derivatives can be elucidated using techniques such as X-ray crystallography. For example, the crystal structure of a related compound, diethyl {(4-methoxyphenyl)[5-(4-nitrophenyl)-1,3,4-thiadiazol-2-ylamino]methyl}phosphonate, revealed that the thiadiazole and nitro-substituted phenyl rings are approximately coplanar . This planarity can influence the compound's reactivity and interaction with biological targets.

Chemical Reactions Analysis

1,3,4-thiadiazole derivatives can undergo various chemical reactions, including ring opening, nucleophilic substitution, and cyclization. For example, 4-(2-Chloro-5-nitrophenyl)-1,2,3-thiadiazole can undergo ring opening to produce a thioketene intermediate, which can further react with nucleophiles to form esters or amides . The reactivity of these compounds can be exploited to synthesize a wide range of heterocyclic analogs with potential biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,3,4-thiadiazole derivatives are influenced by their molecular structure. These properties include solubility, melting point, and stability, which are important for their practical applications. The presence of substituents such as nitro groups can affect these properties significantly. For instance, the introduction of metal complexes to 5-(4-isopropoxyphenyl)-N-phenyl-1,3,4-thiadiazol-2-amine alters its physical properties, as characterized by elemental analysis, FT-IR, UV/visible spectra, and other techniques .

Scientific Research Applications

Antiproliferative and Antimicrobial Properties

Compounds derived from 1,3,4-thiadiazole, including those similar to 5-((4-Nitrophenoxy)methyl)-1,3,4-thiadiazol-2-amine, have demonstrated significant biological activities. For example, certain Schiff bases derived from 5-substituted-1,3,4-thiadiazole-2-amine showed strong antimicrobial activity against S. epidermidis and exhibited cytotoxicity on cancer cell lines, highlighting their potential in developing therapeutic strategies with minimized cytotoxicity against cancer cells (Gür et al., 2020).

Anti-Leishmanial Activity

In another study, a series of 5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-amines were synthesized and exhibited good in vitro anti-leishmanial activity. This suggests the potential of thiadiazole derivatives in treating parasitic infections (Tahghighi et al., 2012).

Antimicrobial and Antifungal Activities

Thiadiazole derivatives have shown moderate activity against bacteria and fungi. For instance, two imino-4-methoxyphenol thiazole-derived Schiff bases were tested for their antibacterial and antifungal activities, with one compound showing significantly higher microbial growth inhibition (Vinusha et al., 2015).

Anticancer and Antitubercular Agents

A series of novel 5-phenyl-substituted 1,3,4-thiadiazole-2-amines showed significant in vitro antitumor activities against breast cancer and normal human cell lines. Some compounds demonstrated higher inhibitory activities against certain cell lines than the cisplatin control, indicating their potential as anticancer agents. Additionally, one compound showed potent antitubercular activity (Sekhar et al., 2019).

Ring Opening Transformations

The derivatives of 2-substituted 5-(1,2,3-thiadiazol-4-yl)-3-furoic acid, including those similar to the compound , undergo transformations under the action of bases. This ring-opening process leads to the formation of various compounds, demonstrating the chemical versatility of thiadiazole derivatives (Maadadi et al., 2017).

Safety And Hazards

The safety data sheet for a related compound suggests avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes . It also recommends using personal protective equipment and ensuring adequate ventilation .

properties

IUPAC Name

5-[(4-nitrophenoxy)methyl]-1,3,4-thiadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N4O3S/c10-9-12-11-8(17-9)5-16-7-3-1-6(2-4-7)13(14)15/h1-4H,5H2,(H2,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBNXPSIRMVBKQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])OCC2=NN=C(S2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80355641
Record name 5-[(4-Nitrophenoxy)methyl]-1,3,4-thiadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80355641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-((4-Nitrophenoxy)methyl)-1,3,4-thiadiazol-2-amine

CAS RN

331818-28-1
Record name 5-[(4-Nitrophenoxy)methyl]-1,3,4-thiadiazol-2-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=331818-28-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-[(4-Nitrophenoxy)methyl]-1,3,4-thiadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80355641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
MA Azam, B Suresh, SS Kalsi, AS Antony - South African Journal of …, 2010 - ajol.info
Several 2-mercaptobenzothiazole derivatives containing 1, 3, 4-oxadiazoles, 1, 2, 4-triazoles and 1, 3, 4-thiadiazoles at the second position were synthesized. Some of these …
Number of citations: 9 www.ajol.info
A Mohamed Afzal - 2011 - repository-tnmgrmu.ac.in
Fast and effective relief of pain and inflammation in the human being is continued to be a major challenge for the medicinal chemistry researchers. Non-steroidal anti-inflammatory drugs …
Number of citations: 2 repository-tnmgrmu.ac.in

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